Tubulin inhibitor 22
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Overview
Description
Tubulin inhibitor 22 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitor 22 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in these synthetic routes include 4-acetamidophenacyl bromide, thiourea, and various aldehydes . The reaction conditions often involve refluxing in ethanol and using reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tubulin inhibitor 22 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Scientific Research Applications
Tubulin inhibitor 22 has a wide range of scientific research applications, including:
Mechanism of Action
Tubulin inhibitor 22 exerts its effects by binding to the colchicine binding site on tubulin, thereby preventing the polymerization of tubulin into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . The molecular targets involved include the α and β subunits of tubulin, and the pathways affected include those related to cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tubulin inhibitor 22 include:
Colchicine: Binds to the same site on tubulin and prevents microtubule polymerization.
Taxanes (e.g., paclitaxel): Promote tubulin stabilization but bind to a different site on microtubules.
Vinca alkaloids (e.g., vinblastine): Promote microtubule depolymerization by binding to tubulin.
Uniqueness
This compound is unique in its specific binding to the colchicine site on tubulin, which allows it to effectively disrupt microtubule dynamics and induce apoptosis in cancer cells . Its distinct chemical structure and binding properties make it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C20H17BrFNO4 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
(Z)-3-(6-bromo-1H-indol-3-yl)-2-fluoro-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H17BrFNO4/c1-25-17-7-11(8-18(26-2)20(17)27-3)19(24)15(22)6-12-10-23-16-9-13(21)4-5-14(12)16/h4-10,23H,1-3H3/b15-6- |
InChI Key |
MGNDDHVWHPNTDF-UUASQNMZSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C(=C/C2=CNC3=C2C=CC(=C3)Br)/F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CNC3=C2C=CC(=C3)Br)F |
Origin of Product |
United States |
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